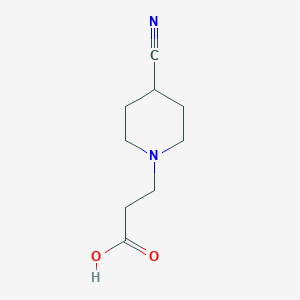
3-(4-Cyanopiperidin-1-yl)propanoic acid
Overview
Description
Scientific Research Applications
Synthetic Applications in Alkaloid Synthesis :
- 3-(4-Cyanopiperidin-1-yl)propanoic acid derivatives have been utilized in the synthesis of bridged tetracyclic indole systems, key intermediates in the synthesis of bridged indole alkaloids, a class of compounds with significant pharmaceutical applications (Bosch, Feliz, & Bennasar, 1984).
Development of Light Stabilizers :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized for use as polymeric hindered amines light stabilizers, important for enhancing the durability and longevity of various materials (Deng Yi, 2008).
Intermediate in Drug Synthesis :
- 3-Cyanopiperidin-2,6-diones, derived from 3-(4-Cyanopiperidin-1-yl)propanoic acid, are key intermediates in the synthesis of several drugs and natural products. Their synthesis was achieved through environmentally friendly conditions, highlighting the compound's significance in green chemistry (Paprocki, Berłożecki, & Ostaszewski, 2019).
Structural Analysis in Crystallography :
- Compounds related to 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized and analyzed using single-crystal X-ray analysis, providing insights into molecular structures and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Applications in Corrosion Inhibition :
- Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been investigated as inhibitors of mild steel corrosion, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Synthesis of Novel Urease Inhibitors :
- Novel compounds synthesized from 3-(4-Cyanopiperidin-1-yl)propanoic acid have shown potential as urease inhibitors, suggesting applications in the development of therapeutic agents (Nazir et al., 2018).
properties
IUPAC Name |
3-(4-cyanopiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIIXVPPBFTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
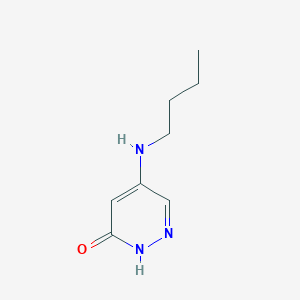
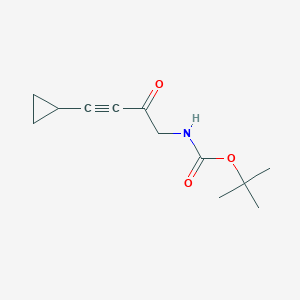

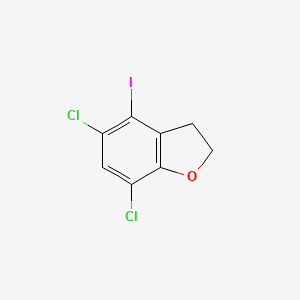
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
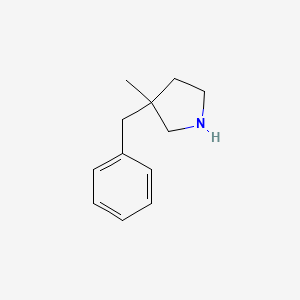
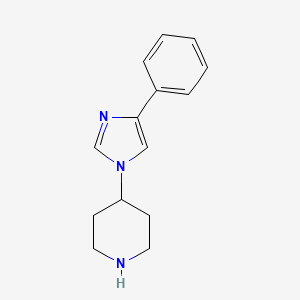
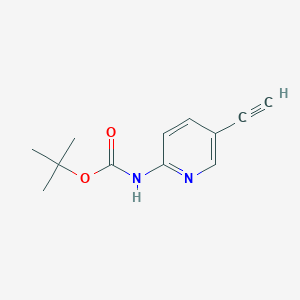

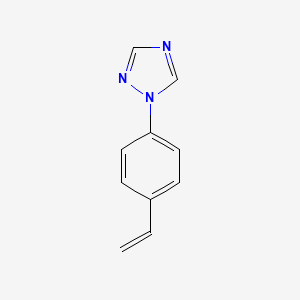
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)